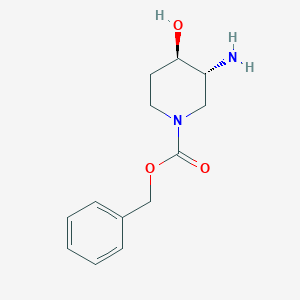

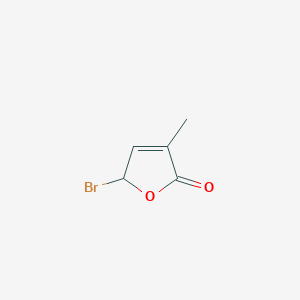

![molecular formula C6H5ClN4 B1278716 6-Chloroimidazo[1,2-b]pyridazin-3-amine CAS No. 166176-45-0](/img/structure/B1278716.png)

6-Chloroimidazo[1,2-b]pyridazin-3-amine

描述

6-Chloroimidazo[1,2-b]pyridazin-3-amine is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazines, which are heterocyclic compounds containing a fused imidazole and pyridazine ring system. This compound is of interest due to its potential applications in medicinal chemistry and as a building block for various chemical reactions.

Synthesis Analysis

The synthesis of 6-chloroimidazo[1,2-b]pyridazine derivatives has been reported through various methods. One approach involves the treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with alkylamines, using CsF and BnNEt3Cl in DMSO at high temperatures to yield C-6 aminated products with excellent isolated yields . Another method for synthesizing imidazo[1,2-b]pyridazine derivatives includes a one-pot reaction using 3-amino-6-chloropyridazine, cyclopropanecarboxamide, and bromoacetyl bromide, followed by an SNAr reaction with phenols to produce 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives .

Molecular Structure Analysis

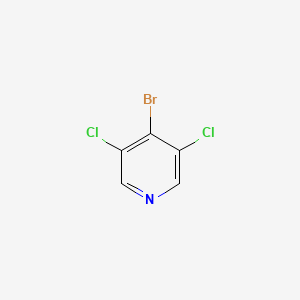

The molecular structure of 6-chloroimidazo[1,2-b]pyridazin-3-amine is characterized by the presence of a chloro group at the 6th position of the imidazo[1,2-b]pyridazine ring. This structural feature is crucial for its reactivity and the ability to undergo further chemical transformations. The compound's molecular geometry and electronic distribution can be inferred from related heterocyclic compounds studied through quantum chemical calculations .

Chemical Reactions Analysis

6-Chloroimidazo[1,2-b]pyridazin-3-amine can participate in various chemical reactions due to the presence of reactive sites in its structure. For instance, the chloro group allows for nucleophilic aromatic substitution reactions (SNAr), which are utilized in the synthesis of VEGFR-2 kinase inhibitors . Additionally, the compound can be used as a precursor for the synthesis of other heterocyclic compounds through 1,3-dipolar cycloaddition reactions .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 6-chloroimidazo[1,2-b]pyridazin-3-amine are not detailed in the provided papers, related compounds exhibit properties that can be extrapolated. For example, the synthesis and properties of thiazolo[3,2-b]pyridazin-4-ium perchlorates suggest that the introduction of different substituents can significantly alter the physical and chemical characteristics of the core structure . The reactivity of the chloro group and the amine functionality in 6-chloroimidazo[1,2-b]pyridazin-3-amine would likely influence its solubility, stability, and potential for further chemical modifications.

科学研究应用

Application 1: Functionalization of N-Heterocycles

- Summary of the Application : The compound “6-Chloroimidazo[1,2-b]pyridazin-3-amine” is used in the functionalization of N-heterocycles. This process involves the use of Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines and TMP2Zn·2MgCl2·2LiCl for regioselective zincations .

- Methods of Application : In the case of 6-chloroimidazo[1,2-b]pyridazine, bases such as TMP 2Zn · MgCl 2 · 2 LiCl, in the presence or absence of BF 3 · OEt 2, led to regioselective metalations at positions 3 or 8. Subsequent functionalizations were achieved with TMPMgCl · LiCl, producing various polysubstituted derivatives (up to penta-substitution) .

- Results or Outcomes : The derivatization of these N-heterocycles was realized using Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines and TMP2Zn·2MgCl2·2LiCl allowed regioselective zincations .

Application 2: Inhibition of TAK1 Kinase

- Summary of the Application : 6-substituted morpholine or piperazine imidazo [1,2- b ]pyridazines, with an appropriate aryl substituent at position-3, inhibit TAK1 at nanomolar concentrations .

- Results or Outcomes : The lead compound, 26, inhibits the enzymatic activity of TAK1 with an IC 50 of 55 nM .

Application 3: Synthesis of Pyridazinone Derivatives

- Summary of the Application : The compound “6-Chloroimidazo[1,2-b]pyridazin-3-amine” can be used in the synthesis of pyridazinone derivatives. These derivatives have been tested for anti-proliferative activity against human tumor cell lines .

- Results or Outcomes : The 4-amino derivative (III) and 4-amino-5-chloro derivative (IV) were found to be most potent against human cytomegalovirus .

Application 4: Synthesis of Pyridazinone Derivatives

- Summary of the Application : The compound “6-Chloroimidazo[1,2-b]pyridazin-3-amine” can be used in the synthesis of pyridazinone derivatives. These derivatives have been tested for anti-proliferative activity against human tumor cell lines .

- Results or Outcomes : The 4-amino derivative (III) and 4-amino-5-chloro derivative (IV) were found to be most potent against human cytomegalovirus .

安全和危害

6-Chloroimidazo[1,2-b]pyridazin-3-amine is considered hazardous. It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

属性

IUPAC Name |

6-chloroimidazo[1,2-b]pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOZHHLJWBETLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443655 | |

| Record name | 6-Chloroimidazo[1,2-b]pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloroimidazo[1,2-b]pyridazin-3-amine | |

CAS RN |

166176-45-0 | |

| Record name | 6-Chloroimidazo[1,2-b]pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

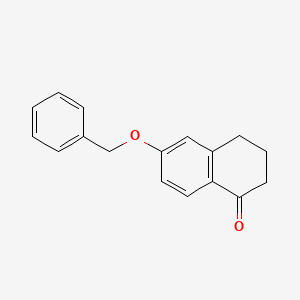

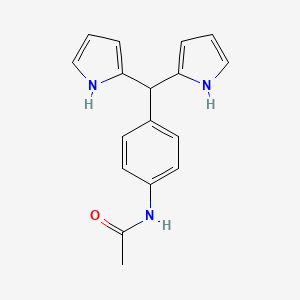

![4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1278642.png)

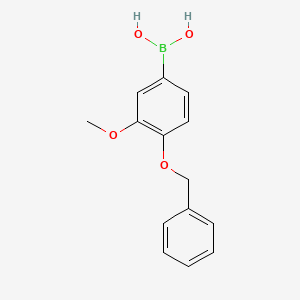

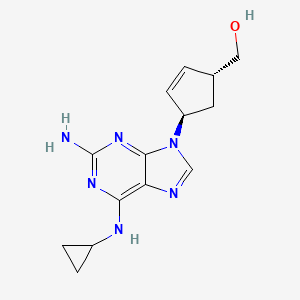

![4-Azaspiro[2.4]heptan-5-one](/img/structure/B1278645.png)

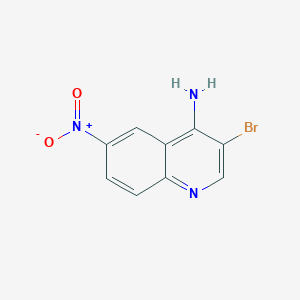

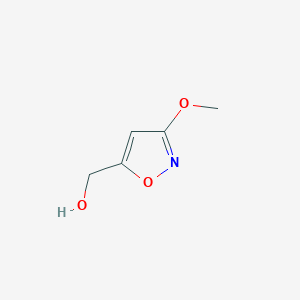

![5-Bromofuro[2,3-b]pyridine](/img/structure/B1278655.png)

![7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1278666.png)